アドレニック酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

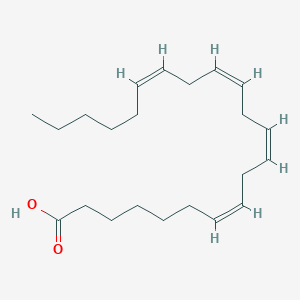

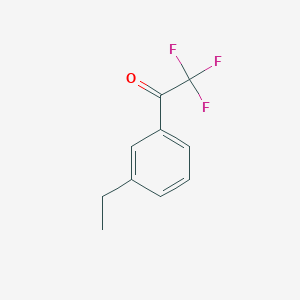

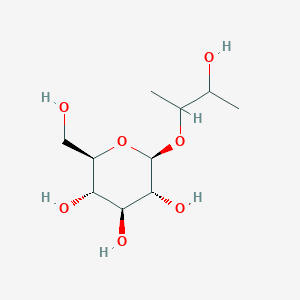

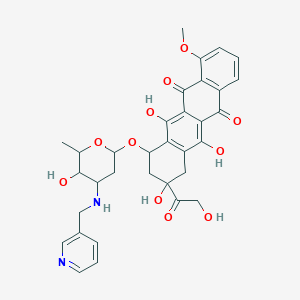

アドレニック酸は、オールシス-7,10,13,16-ドコサテトラエン酸としても知られており、自然界に存在する多価不飽和脂肪酸です。それは、アラキドン酸の2炭素鎖伸長によって形成されるオメガ-6脂肪酸です。 アドレニック酸は、初期の人間の脳で最も豊富な脂肪酸の1つであり、副腎、腎臓、血管系にも存在します .

科学的研究の応用

Adrenic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various lipid mediators and signaling molecules.

Biology: Studied for its role in cellular signaling and membrane structure.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialized lipid-based products and supplements.

作用機序

アドレニック酸は、さまざまな分子標的と経路を通じてその効果を発揮します。

シトクロムP450経路: アドレニック酸は、シトクロムP450酵素によって代謝されて、エポキシドコサトリエン酸を生成し、抗炎症作用と血管拡張作用があります.

シクロオキシゲナーゼ経路: アドレニック酸は、シクロオキシゲナーゼによってジホモプロスタグランジンに変換され、炎症と血管緊張の調節に役割を果たします.

リポキシゲナーゼ経路: アドレニック酸は、リポキシゲナーゼによって代謝されて、細胞シグナル伝達に関与するさまざまな水酸化生成物を生成します.

6. 類似の化合物との比較

アドレニック酸は、アラキドン酸などの他の長鎖多価不飽和脂肪酸に似ています。

アラキドン酸: どちらもオメガ-6脂肪酸ですが、アドレニック酸には2つの追加の炭素原子があります。

ドコサヘキサエン酸: 構造が似ていますが、生理学的役割が異なるオメガ-3脂肪酸です。

エイコサペンタエン酸: 抗炎症作用を持つ別のオメガ-3脂肪酸です。

ユニークさ: アドレニック酸は、初期の人間の脳における特定の役割と、ジホモプロスタグランジンとエポキシドコサトリエン酸を生成する能力により、独特です。これらの物質は、異なる生物学的活性を持ちます .

将来の方向性

Adrenic acid is a subject of interest in the field of ferroptosis, a newly discovered type of cell death. It is well known that ferroptotic cell death occurs through lipid peroxidation accumulation . Lipoxygenase (ALOX) serves as one of the major enzymes for the oxygenation of arachidonic acid, an essential polyunsaturated fatty acid (PUFA), finally triggering lipid peroxidation and ferroptosis . This suggests potential future directions for research into the role of adrenic acid in health and disease .

生化学分析

Biochemical Properties

Adrenic acid is involved in several biochemical reactions, primarily through its metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s. These enzymes convert adrenic acid into various bioactive metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites are known to influence vascular tone and other physiological functions. Adrenic acid interacts with large-conductance calcium-activated potassium channels, contributing to endothelium-dependent relaxation in blood vessels .

Cellular Effects

Adrenic acid affects various cell types and cellular processes. In endothelial cells, it promotes relaxation of blood vessels by acting as an endothelium-derived hyperpolarizing factor . In immune cells, adrenic acid-derived epoxy fatty acids reduce endoplasmic reticulum stress and inflammatory pain . Additionally, adrenic acid influences cell signaling pathways, gene expression, and cellular metabolism by being metabolized into bioactive lipids that modulate these processes .

Molecular Mechanism

At the molecular level, adrenic acid exerts its effects through its metabolites. These metabolites bind to and activate specific receptors or ion channels, leading to changes in cellular function. For example, adrenic acid-derived epoxy fatty acids interact with soluble epoxide hydrolase, which degrades them into less active dihydroxy fatty acids . This interaction modulates various physiological responses, including anti-inflammatory and analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adrenic acid can change over time due to its stability and degradation. Adrenic acid is relatively stable, but its metabolites can be rapidly degraded by enzymes such as soluble epoxide hydrolase . Long-term studies have shown that adrenic acid and its metabolites can have sustained effects on cellular function, including prolonged relaxation of blood vessels and reduction of inflammatory responses .

Dosage Effects in Animal Models

The effects of adrenic acid vary with different dosages in animal models. At low doses, adrenic acid and its metabolites can promote vascular relaxation and reduce inflammation . At high doses, there may be toxic or adverse effects, such as disruption of normal cellular function and increased oxidative stress . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Adrenic acid is involved in several metabolic pathways, including the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways . These pathways convert adrenic acid into various bioactive metabolites that play roles in inflammation, vascular tone, and other physiological processes. The interaction of adrenic acid with these enzymes and cofactors influences metabolic flux and the levels of different metabolites .

Transport and Distribution

Adrenic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into membrane phospholipids and can be mobilized upon cellular activation . The distribution of adrenic acid and its metabolites varies across different tissues, with higher concentrations found in the liver and adrenal glands .

Subcellular Localization

Adrenic acid is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane . Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. For example, adrenic acid-derived epoxy fatty acids can accumulate in the endoplasmic reticulum, where they exert anti-inflammatory effects .

準備方法

合成ルートと反応条件: アドレニック酸は、アラキドン酸の伸長によって合成できます。このプロセスには、アラキドン酸のカルボキシル末端に2つの炭素原子を付加することが含まれます。 伸長は通常、伸長酵素によって触媒され、段階的に炭素原子の付加を促進します .

工業的生産方法: アドレニック酸の工業的生産には、動物組織などの天然源からの抽出と精製がしばしば含まれます。プロセスには、脂質抽出、それに続くアドレニック酸を単離および精製するためのクロマトグラフィー技術が含まれます。 高速液体クロマトグラフィー(HPLC)と質量分析法は、工業環境でのアドレニック酸の分析と定量に一般的に使用されます .

化学反応の分析

反応の種類: アドレニック酸は、次のようなさまざまな化学反応を起こします。

酸化: アドレニック酸は、シクロオキシゲナーゼ、リポキシゲナーゼ、シトクロムP450などの酵素によって酸化されて、ジホモプロスタグランジンとエポキシドコサトリエン酸を生成します.

還元: アドレニック酸の還元反応はあまり一般的ではありませんが、特定の条件下で起こりえます。

置換: アドレニック酸は、特に脂質メディエーターの形成において、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、分子状酸素と、シクロオキシゲナーゼやリポキシゲナーゼなどの酵素触媒が含まれます。

還元: 水素ガスや金属触媒などの還元剤を制御された条件下で使用できます。

置換: さまざまな求核剤を、目的の生成物に応じて置換反応で使用できます。

主要な生成物:

ジホモプロスタグランジン: シクロオキシゲナーゼによるアドレニック酸の酸化によって生成されます.

エポキシドコサトリエン酸: シトクロムP450による酸化によって生成されます.

4. 科学研究の応用

アドレニック酸は、幅広い科学研究の応用を持っています。

類似化合物との比較

Adrenic acid is similar to other long-chain polyunsaturated fatty acids, such as:

Arachidonic Acid: Both are omega-6 fatty acids, but adrenic acid has two additional carbon atoms.

Docosahexaenoic Acid: An omega-3 fatty acid with a similar structure but different physiological roles.

Eicosapentaenoic Acid: Another omega-3 fatty acid with anti-inflammatory properties.

Uniqueness: Adrenic acid is unique due to its specific role in the early human brain and its ability to form dihomo-prostaglandins and epoxydocosatrienoic acids, which have distinct biological activities .

特性

| { "Design of the Synthesis Pathway": "Adrenic acid can be synthesized through a multi-step process starting from readily available starting materials.", "Starting Materials": ["2-bromo-1-hexene", "magnesium", "ethylmagnesium bromide", "methyl lithium", "trimethylsilyl chloride", "2,3-epoxybutane", "sodium hydroxide", "sulfuric acid", "diethyl ether", "tetrahydrofuran", "dichloromethane", "hexanes", "methanol", "acetic acid", "water"], "Reaction": [ "Step 1: Synthesis of 2,3-epoxybutane from 2-bromo-1-hexene by reaction with sodium hydroxide and sulfuric acid in water.", "Step 2: Preparation of Grignard reagent by reaction of magnesium with ethylmagnesium bromide in diethyl ether.", "Step 3: Reaction of Grignard reagent with 2,3-epoxybutane to yield the corresponding alcohol.", "Step 4: Conversion of the alcohol to the corresponding trimethylsilyl ether by reaction with trimethylsilyl chloride in tetrahydrofuran.", "Step 5: Reaction of the trimethylsilyl ether with methyl lithium in tetrahydrofuran to yield the corresponding lithium salt.", "Step 6: Reaction of the lithium salt with acetic acid in methanol to yield the corresponding ester.", "Step 7: Hydrolysis of the ester to yield adrenic acid by reaction with sodium hydroxide in water and extraction with dichloromethane.", "Step 8: Purification of adrenic acid by recrystallization from hexanes." ] } | |

| 28874-58-0 | |

分子式 |

C22H36O2 |

分子量 |

332.5 g/mol |

IUPAC名 |

(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |

InChIキー |

TWSWSIQAPQLDBP-CGRWFSSPSA-N |

異性体SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

外観 |

Assay:≥98%A solution in ethanol |

物理的記述 |

Liquid |

同義語 |

7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)

![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)